

NBTIs-IN-5 spectrum of activity against ESKAPE pathogens

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Compound Focus: NBTIs-IN-5

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Spectrum of Activity of Lead Indane-Containing NBTI

The following table summarizes the minimum inhibitory concentration (MIC) data for lead compound **18c**, a potent broad-spectrum NBTI identified from a series incorporating a novel indane DNA binding moiety [1]. This data provides a benchmark for the activity achievable within this class of compounds.

Minimum Inhibitory Concentration (MIC) of Lead Compound 18c [1]

Pathogen	MIC ($\mu\text{g/mL}$)
<i>Escherichia coli</i> ATCC 25922	≤ 0.06
<i>Acinetobacter baumannii</i> ATCC 19606	0.125
<i>Klebsiella pneumoniae</i> ATCC BAA-1705	1
<i>Pseudomonas aeruginosa</i> ATCC 27853	0.5
Enzyme Inhibition (E. coli DNA Gyrase IC₅₀)	0.021 μM

The data demonstrates that this indane-containing NBTI exhibits potent, broad-spectrum activity against key Gram-negative ESKAPE pathogens, with particularly strong inhibition of the enzymatic target [1].

Experimental Protocol for Bactericidal Activity

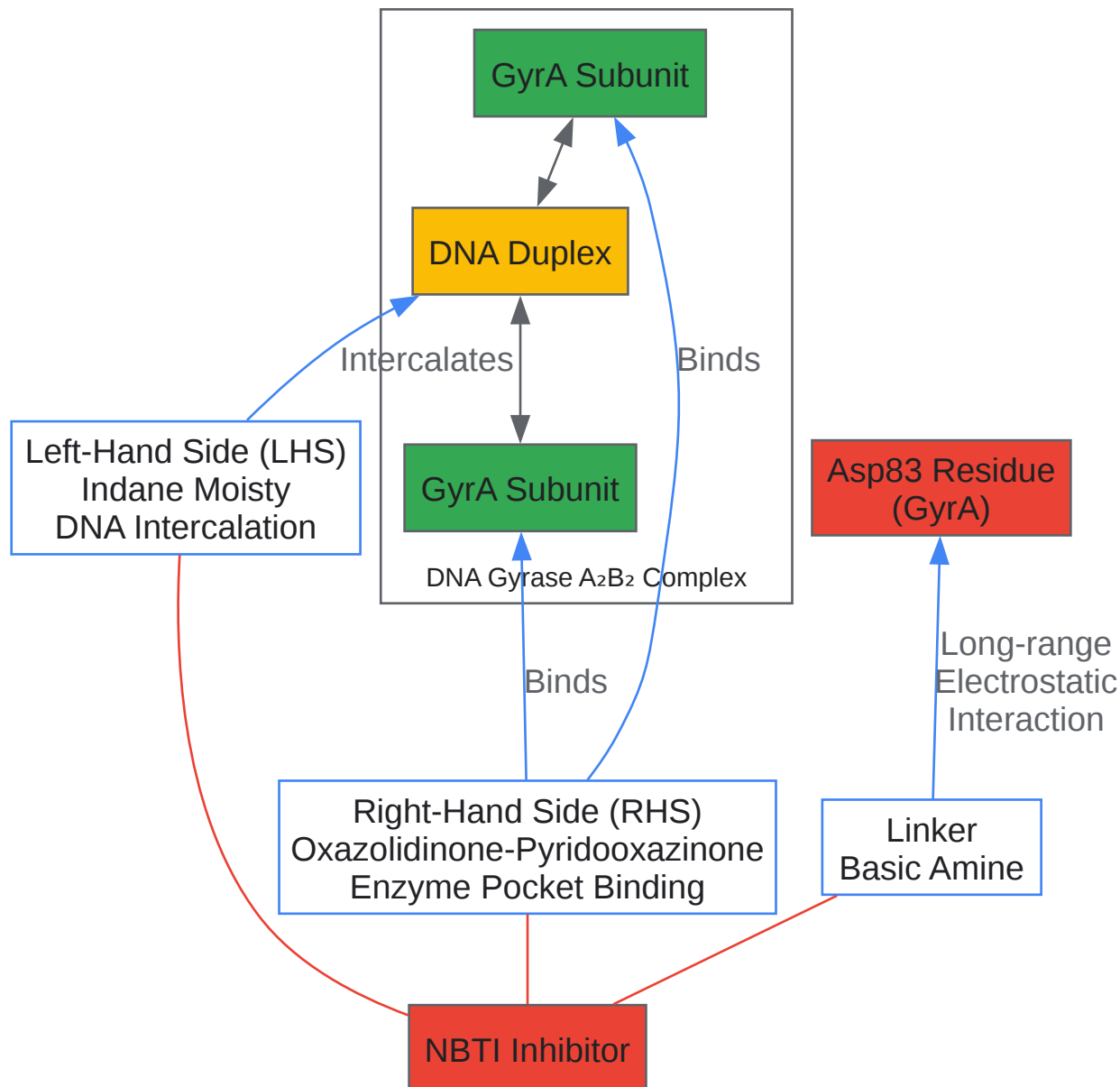
The research paper provides details on the key methodology used to generate the antibacterial activity data [1].

- **Assay Type:** Standard microdilution broth method for determining Minimum Inhibitory Concentrations (MICs).
- **Procedure:** Bacterial strains were grown to mid-log phase in appropriate broth, washed, and resuspended in buffer. The bacterial suspension was then incubated with serially diluted compounds.
- **Analysis:** After incubation, aliquots were serially diluted and plated on agar. The MIC was determined as the lowest concentration of compound that prevented visible bacterial growth after 24 hours of incubation at 37°C [1].
- **Enzyme Inhibition:** The half-maximal inhibitory concentration (IC_{50}) for *E. coli* DNA gyrase was determined using a topological DNA supercoiling assay, measuring the compound's direct effect on the enzyme's function [1].

Mechanism of Action of NBTIs

Novel Bacterial Topoisomerase Inhibitors (NBTIs) have a distinct mechanism that differentiates them from other antibiotic classes like fluoroquinolones, thus avoiding cross-resistance [1] [2] [3]. The following diagram illustrates the binding mode of an NBTI to its bacterial target.

NBTI Binding to DNA Gyrase-DNA Complex



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The diagram shows that NBTIs target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV [2] [3]. Their structure comprises three parts:

- **Left-Hand Side (LHS):** The aromatic moiety (e.g., indane) that intercalates between DNA base pairs at the enzyme-DNA interface [1] [2].
- **Right-Hand Side (RHS):** The moiety that binds to a hydrophobic pocket at the dimer interface of the GyrA (in gyrase) or ParC (in topoIV) subunits [1] [2] [3].

- **Linker:** A central unit containing a basic amine that often forms a key long-range electrostatic interaction with a conserved aspartate residue (e.g., Asp83 in *S. aureus* GyrA) [1] [2].

This binding mode stabilizes an enzyme-DNA cleavage complex, disrupting DNA replication and leading to cell death [1].

Interpretation and Context for Researchers

- **Dual-Targeting Potential:** A significant advantage of the NBTI class is its potential for dual inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting is associated with a lower frequency of resistance development, a critical feature for new antibiotics [1] [3].
- **Overcoming Gram-Negative Challenges:** Early NBTIs like gepotidacin showed potent Gram-positive activity but lacked broad-spectrum potency against Gram-negative ESKAPE pathogens due to penetration barriers and efflux pumps [1]. The development of compounds with improved Gram-negative activity, as shown by lead 18c, represents a key advancement in the field [1].
- **Safety Considerations:** It is important to note that cardiotoxicity (hERG inhibition) has been a historical challenge in NBTI drug discovery [1]. The optimization of physicochemical properties, such as reducing overall lipophilicity (log D), is a common strategy to mitigate this off-target activity [2].

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References

1. Discovery of a Series of Indane-Containing NBTIs with Activity against... [pmc.ncbi.nlm.nih.gov]
2. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective [ncbi.nlm.nih.gov]
3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

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